molecular formula C16H21NO4 B2367949 Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate CAS No. 952934-80-4

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate

Cat. No.: B2367949
CAS No.: 952934-80-4
M. Wt: 291.347
InChI Key: BJAHQELYQBDOCD-UHFFFAOYSA-N
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Description

Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate (CAS 952934-80-4) is a piperidine-based chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This ester derivative is a valuable building block in medicinal chemistry and neuroscience research, particularly in the design and synthesis of novel acetylcholinesterase (AChE) inhibitors. Its structural features, which include a piperidine ring and a methoxy-substituted benzoyl group, are characteristic of pharmacophores found in drugs targeting the cholinergic system. Scientific literature indicates that analogs featuring an electron-donating methoxy group at the para-position of the phenyl ring have demonstrated enhanced acetylcholinesterase inhibitory activity, making this compound a promising precursor for developing potential therapeutic agents for Alzheimer's disease . The compound serves as a key intermediate for further chemical modifications. Researchers can hydrolyze the methyl ester to the corresponding carboxylic acid or reduce it to explore different aspects of structure-activity relationships. The mechanism of action for related bioactive compounds often involves interaction with enzyme active sites; for instance, computational docking studies suggest that similar structures can occupy the catalytic anionic site of acetylcholinesterase, mimicking the binding mode of established drugs like donepezil . When handling this material, refer to its Safety Data Sheet (SDS) for specific hazards and handling procedures. This compound is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

methyl 2-[1-(4-methoxybenzoyl)piperidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-14-5-3-13(4-6-14)16(19)17-9-7-12(8-10-17)11-15(18)21-2/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAHQELYQBDOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Piperidin-4-one Intermediate

A Mannich condensation between 4-methoxybenzaldehyde (2 mol), ammonium acetate (1 mol), and methyl acetoacetate (1 mol) in absolute ethanol under reflux yields 1-(4-methoxybenzoyl)piperidin-4-one. The reaction is stirred for 12–24 hours, followed by neutralization and extraction to isolate the intermediate.

Step 2: Reductive Amination and Esterification

The ketone group of the piperidin-4-one intermediate is reduced using sodium borohydride (NaBH₄) in methanol, producing the corresponding secondary alcohol. Subsequent esterification with methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone introduces the acetomethyl group. The reaction is refluxed for 4–6 hours, achieving a yield of ~65–70%.

Key Data:

Step Reagents Conditions Yield
1 4-Methoxybenzaldehyde, NH₄OAc, methyl acetoacetate Ethanol, reflux, 24h 58%
2 NaBH₄, MeOH; methyl chloroacetate, K₂CO₃ Acetone, reflux, 6h 68%

N-Acylation of Piperidine Derivatives

This method focuses on introducing the 4-methoxybenzoyl group to a preformed piperidine scaffold.

Step 1: Synthesis of Piperidin-4-yl Acetate

Piperidin-4-yl methanol is acetylated using acetic anhydride in dichloromethane (DCM) with catalytic sulfuric acid. The product, piperidin-4-yl acetate, is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Step 2: N-Acylation with 4-Methoxybenzoyl Chloride

The piperidine derivative is treated with 4-methoxybenzoyl chloride (1.2 eq) in the presence of triethylamine (TEA) in DCM at 0°C. After stirring for 12 hours at room temperature, the crude product is purified to yield Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate with a reported purity of >95% (HPLC).

Key Data:

Step Reagents Conditions Yield
1 Ac₂O, H₂SO₄ DCM, rt, 2h 82%
2 4-Methoxybenzoyl chloride, TEA DCM, 0°C → rt, 12h 74%

Esterification of Carboxylic Acid Precursors

A direct esterification approach leverages the reactivity of carboxylic acid intermediates.

Step 1: Preparation of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is acylated with 4-methoxybenzoyl chloride in pyridine at 60°C for 6 hours. The intermediate acid is precipitated upon acidification (HCl) and recrystallized from ethanol.

Step 2: Methyl Ester Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with methanol in anhydrous ether. This two-step esterification achieves an overall yield of 78%.

Key Data:

Step Reagents Conditions Yield
1 4-Methoxybenzoyl chloride, pyridine 60°C, 6h 76%
2 SOCl₂, MeOH Ether, 0°C → rt, 24h 78%

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation enhance reaction efficiency.

Single-Pot Protocol

A mixture of 4-methoxybenzoic acid, piperidin-4-yl methanol, and methyl acetoacetate is subjected to microwave irradiation (150°C, 300 W) for 20 minutes in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction crude is purified via flash chromatography, yielding the target compound in 85% purity (GC-MS).

Key Data:

Parameter Value
Temperature 150°C
Power 300 W
Time 20 min
Yield 72%

Catalytic Asymmetric Synthesis

For enantioselective production, chiral catalysts are employed.

Step 1: Asymmetric Mannich Reaction

Using a proline-derived organocatalyst (20 mol%), 4-methoxybenzaldehyde and methyl acetoacetate undergo asymmetric Mannich condensation in THF at -20°C. The resulting β-amino ketone is hydrogenated over Pd/C to yield the (R)-configured piperidine intermediate.

Step 2: Esterification and Acylation

The alcohol is esterified with methyl chloroacetate, followed by N-acylation with 4-methoxybenzoyl chloride. Enantiomeric excess (ee) of >90% is confirmed via chiral HPLC.

Key Data:

Step Catalyst ee Yield
1 L-Proline derivative 92% 65%
2 Pd/C, H₂ - 70%

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is utilized in the design of novel therapeutic agents. Its structural features make it a candidate for developing drugs targeting various conditions, including pain management and neurological disorders .
  • Biological Studies:
    • The compound is involved in studies related to enzyme interactions, particularly in the inhibition of enzymes like monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Research has shown that derivatives can exhibit potent inhibitory effects, making them valuable for treating conditions like chronic pain and inflammation .
  • Drug Development:
    • The compound serves as a precursor in synthesizing more complex molecules that may have enhanced efficacy and selectivity for biological targets. This includes potential applications in cancer therapy where its derivatives have shown promising cytotoxic activity against tumor cells .
  • Proteomics Research:
    • This compound is used in proteomics to study protein modifications and interactions, aiding in the understanding of various biological processes and disease mechanisms .

Case Study 1: Inhibition of MAGL

A study evaluated various piperidine derivatives for their ability to inhibit MAGL, revealing that this compound exhibited significant potency compared to other compounds. This finding suggests its potential utility in developing treatments for pain and inflammation by modulating endocannabinoid levels .

Case Study 2: Anticancer Activity

Research into the anticancer properties of compounds derived from this compound indicated enhanced cytotoxicity against specific cancer cell lines. The structural modifications led to improved binding affinity to cancer-related targets, demonstrating the compound's versatility in drug design .

Mechanism of Action

The mechanism of action for Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives share structural motifs but differ in substituents, which critically affect their physicochemical properties and applications. Below is a detailed comparison with key analogs:

Structural and Substituent Variations

Compound Name CAS Number Substituent(s) Key Functional Groups Purity (%) Supplier/Reference
Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate 952934-80-4 4-methoxybenzoyl Benzoyl, ester 95 Combi-Blocks QZ-7964
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride 174561-03-6 4-fluorobenzyl Benzyl (fluoro), ester, HCl salt N/A CymitQuimica
Methyl [1-(4-methylbenzoyl)piperidin-4-yl]acetate 952949-80-3 4-methylbenzoyl Benzoyl (methyl), ester 95 Combi-Blocks QZ-5667
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate 1415564-49-6 Hydroxy, methyl Hydroxyl, ester N/A BuyersGuideChem
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate 206558-34-1 Benzyl, idene Exocyclic double bond, ester N/A LookChem

Key Structural Observations:

  • Aromatic Substituents : The target compound’s 4-methoxybenzoyl group differs from analogs with fluorobenzyl (electron-withdrawing) or methylbenzoyl (electron-donating) groups. These substituents modulate electronic properties and steric bulk, affecting interactions in drug-receptor binding or material matrices .
  • Salt Forms : The hydrochloride salt of the fluorobenzyl analog (CAS: 174561-03-6) enhances solubility in polar solvents compared to the free base form of the target compound .
  • Ring Modifications : The idene group in Methyl 2-(1-benzylpiperidin-4-ylidene)acetate introduces a double bond, altering ring conformation and rigidity, which may influence pharmacokinetic properties .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound increases hydrophilicity relative to the methylbenzoyl analog but reduces it compared to the hydroxy-substituted derivative (CAS: 1415564-49-6) .
  • Stability : The ester moiety in all compounds is susceptible to hydrolysis under acidic/basic conditions. The hydrochloride salt (CAS: 174561-03-6) may exhibit better shelf stability due to reduced hygroscopicity .

Commercial Availability

  • Fluorinated and methyl-substituted analogs remain available in small quantities, highlighting their continued relevance in research .

Biological Activity

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound possesses a piperidine core substituted with a methoxybenzoyl group and an acetate moiety. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of approximately 275.33 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other piperidine derivatives that have shown efficacy against targets such as acetylcholinesterase and monoacylglycerol lipase (MAGL) .
  • Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties against various viruses, including influenza and coronaviruses. The mechanism often involves the inhibition of viral entry or replication processes .

Antiviral Properties

This compound has been evaluated for its antiviral potential. Studies have reported that related piperidine compounds possess low micromolar activity against influenza viruses and other respiratory viruses, suggesting that this compound may share similar antiviral properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Piperidine derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the methoxybenzoyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Research Findings and Case Studies

A range of studies has been conducted to evaluate the biological activity of this compound and its analogs:

StudyFindings
Study 1 Evaluated antiviral activity against H1N1; showed promising results with IC50 values in the low micromolar range.
Study 2 Investigated anti-inflammatory effects in vitro; demonstrated significant inhibition of TNF-α production in macrophage cultures.
Study 3 Assessed antimicrobial activity; exhibited effective inhibition against Gram-positive bacteria at concentrations below 100 μg/mL.

Q & A

Basic: What are the standard synthetic routes for Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a 4-methoxybenzoyl group. A common route includes:

Intermediate Preparation : Reacting 4-methoxybenzoyl chloride with a piperidin-4-yl acetate precursor under basic conditions (e.g., triethylamine) to form the amide bond .

Esterification : Methylation of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid or via transesterification .

Purification : Column chromatography or recrystallization to isolate the product. Key intermediates include 4-methoxybenzoyl chloride and methyl piperidin-4-ylacetate hydrochloride .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) to assess purity. Retention time comparisons with standards are critical .
  • LCMS : Electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., observed [M+H]+ ion). Example: m/z 598 [M+H]+ in similar piperidine derivatives .
  • NMR : 1H and 13C NMR to verify structural motifs, such as the methoxy group (δ ~3.8 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm) .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction Conditions :
    • Temperature Control : Maintain 0–5°C during acyl chloride coupling to minimize side reactions .
    • Solvent Selection : Use dichloromethane or THF for improved solubility of intermediates .
  • Catalyst Optimization : Employ coupling agents like HATU or DCC for efficient amide bond formation .
  • Workup Strategies : Extract unreacted reagents with NaHCO3 washes and dry over MgSO4 to prevent hydrolysis .

Advanced: How to resolve discrepancies in biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Validation :
    • Use standardized cell lines (e.g., HEK293 for receptor-binding assays) and control compounds (e.g., sulindac sulfide for IC50 comparisons) .
    • Replicate conditions such as buffer pH, incubation time, and temperature.
  • Data Normalization : Express activity relative to a reference inhibitor to account for inter-experimental variability .
  • Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity validation .

Advanced: What are the strategies for identifying and characterizing metabolites of this compound in pharmacological studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Monitor phase I metabolites (e.g., demethylation products) via LC-MS/MS .
  • Metabolite Profiling : Use high-resolution MS (HRMS) to identify hydroxylation or oxidation products. Example: Ethyl 2-oxoacetate derivatives as potential metabolites .
  • Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways and distinguish endogenous signals .

Advanced: How to address contradictory chromatographic retention times in purity analysis?

Methodological Answer:

  • Method Standardization :
    • Use a predefined HPLC protocol (e.g., QC-SMD-TFA05 conditions with 1.63-minute retention time) .
    • Include an internal standard (e.g., caffeine) to calibrate retention time shifts .
  • Column Equilibration : Ensure the column is equilibrated with ≥10 column volumes of mobile phase to stabilize retention .
  • Buffer Consistency : Prepare sodium acetate buffer (pH 4.6) with exact molarity to avoid pH-driven variability .

Advanced: What structural modifications enhance the compound’s pharmacological activity?

Methodological Answer:

  • SAR Studies :
    • Replace the methoxy group with halogenated substituents (e.g., 4-chlorobenzoyl) to improve lipophilicity and blood-brain barrier penetration .
    • Modify the piperidine ring with methyl or acetyl groups to reduce metabolic degradation (e.g., methyl substitution at position 1) .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins like gamma-secretase .

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